molecular formula C11H14N4O B1674032 N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine CAS No. 102671-35-2

N-(4-Pyridylcarbamoyl)amino 1,2,3,6-tetrahydropyridine

Cat. No. B1674032
M. Wt: 218.26 g/mol
InChI Key: QKXWNCGIAHHUNW-UHFFFAOYSA-N
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Patent
US04694004

Procedure details

A solution of 4-(phenoxycarbonylamino)pyridine (4.284 g), N-amino-1,2,3,6-tetrahydropyridine hydrochloride (4.038 g) and triethylamine (3.036 g) in chloroform (70 ml) was refluxed for 20 hours. After evaporation of chloroform, the residue was extracted with ethyl acetate (200 ml). The extract was washed with water, dried over magnesium sulfate and evaporated in vacuo. The residue was chromatographed on silica gel (52 g) using chloroform to give N-[(4-pyridylcarbamoyl)amino]-1,2,3,6-tetrahydropyridine (2.005 g).
Quantity
4.284 g
Type
reactant
Reaction Step One
Quantity
4.038 g
Type
reactant
Reaction Step One
Quantity
3.036 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O([C:8]([NH:10][C:11]1[CH:16]=[CH:15][N:14]=[CH:13][CH:12]=1)=[O:9])C1C=CC=CC=1.Cl.[NH2:18][N:19]1[CH2:24][CH:23]=[CH:22][CH2:21][CH2:20]1.C(N(CC)CC)C>C(Cl)(Cl)Cl>[N:14]1[CH:13]=[CH:12][C:11]([NH:10][C:8]([NH:18][N:19]2[CH2:20][CH:21]=[CH:22][CH2:23][CH2:24]2)=[O:9])=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.284 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C(=O)NC1=CC=NC=C1
Name
Quantity
4.038 g
Type
reactant
Smiles
Cl.NN1CCC=CC1
Name
Quantity
3.036 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporation of chloroform
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (200 ml)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel (52 g)

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)NC(=O)NN1CCC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.005 g
YIELD: CALCULATEDPERCENTYIELD 45.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.